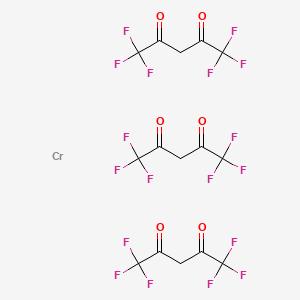

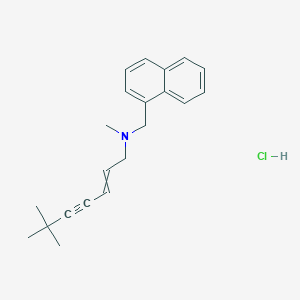

![molecular formula C17H11F6N7O B12432999 (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)

(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Selinexor, also known as KPT-330, is an oral small molecule drug that selectively inhibits nuclear export. It specifically targets exportin 1, a protein responsible for transporting various molecules, including tumor suppressor proteins and growth regulators, from the nucleus to the cytoplasm. By inhibiting exportin 1, Selinexor effectively traps these proteins in the nucleus, leading to the reactivation of tumor suppressor functions and induction of apoptosis in cancer cells . Selinexor has shown efficacy in treating various cancers, including multiple myeloma and diffuse large B-cell lymphoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Selinexor involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a triazole ring and the introduction of trifluoromethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the coupling of the triazole intermediate with a pyrazine derivative under mild conditions .

Industrial Production Methods

Industrial production of Selinexor follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent product quality and yield. The process also includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Selinexor undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and elimination from the body .

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate are used under controlled conditions to study the oxidative stability of Selinexor.

Reduction: Reducing agents such as sodium borohydride are employed to investigate the reduction pathways.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide and potassium cyanide.

Major Products Formed

The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound and are formed through processes like hydroxylation and conjugation .

Scientific Research Applications

Selinexor has a wide range of scientific research applications:

Chemistry: Used as a model compound to study selective inhibition of nuclear export.

Biology: Investigated for its role in modulating cellular processes like apoptosis and cell cycle regulation.

Medicine: Approved for the treatment of multiple myeloma and diffuse large B-cell lymphoma. .

Industry: Utilized in the development of new therapeutic agents targeting nuclear export pathways.

Mechanism of Action

Selinexor exerts its effects by inhibiting exportin 1, thereby trapping tumor suppressor proteins and growth regulators in the nucleus. This leads to the reactivation of tumor suppressor functions and induction of apoptosis in cancer cells. Additionally, Selinexor modulates the STAT3 signaling pathway, which plays a pivotal role in mediating inflammation .

Comparison with Similar Compounds

Similar Compounds

Eltanexor: Another selective inhibitor of nuclear export with similar mechanisms of action.

Goniothalamin: A natural substance that also inhibits exportin 1.

Valtrate: Another natural compound with nuclear export inhibitory properties.

Uniqueness

Selinexor is unique due to its high specificity for exportin 1 and its ability to effectively trap tumor suppressor proteins in the nucleus. This specificity makes it a potent therapeutic agent for treating cancers that are resistant to other forms of treatment .

Properties

Molecular Formula |

C17H11F6N7O |

|---|---|

Molecular Weight |

443.3 g/mol |

IUPAC Name |

3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide |

InChI |

InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31) |

InChI Key |

DEVSOMFAQLZNKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

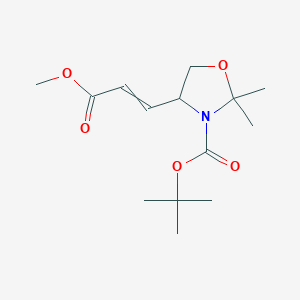

![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[[(1R,2R,4R,5S,8S,10R,13R,14S,17R,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432916.png)

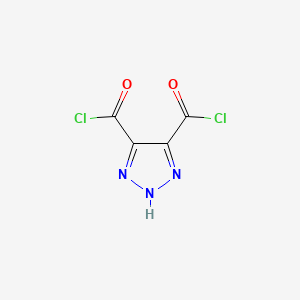

![2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine](/img/structure/B12432928.png)

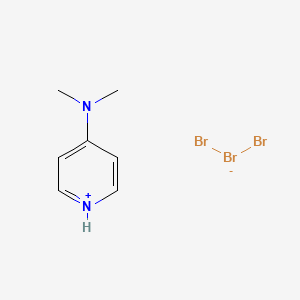

![(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B12432952.png)

![N-[2-(diethylamino)propyl]benzamide](/img/structure/B12432953.png)

![(2R,3R,4R,5R,6S)-2-{[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-methyloxane-3,4,5-triol](/img/structure/B12432957.png)

![(1S,2S,4S,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B12432988.png)

![2-(4-{[4-Hydroxy-3-(4-nitrophenyl)-5-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)acetic acid](/img/structure/B12433012.png)